N-(1,3-benzothiazol-2-yl)-2-methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxamide
Overview
Description
N-(1,3-benzothiazol-2-yl)-2-methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxamide is a complex organic compound that belongs to the class of benzothiazole derivatives. Benzothiazole is a privileged bicyclic heterocyclic moiety present in a wide variety of synthetic and natural products.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzothiazol-2-yl)-2-methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxamide typically involves the use of hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) as mediators. The reaction is carried out under relatively mild conditions using dimethyl formamide as the solvent . The process involves the coupling of benzothiazole derivatives with isoquinoline carboxamide under controlled conditions to achieve high yields.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis process, ensuring the reaction conditions are optimized for large-scale production. This would include the use of industrial reactors, precise temperature control, and efficient purification techniques to ensure the compound’s purity and yield.
Chemical Reactions Analysis
Types of Reactions
N-(1,3-benzothiazol-2-yl)-2-methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzothiazole moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
N-(1,3-benzothiazol-2-yl)-2-methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxamide has several scientific research applications:
Medicinal Chemistry: It has shown potential as an antibacterial and anticancer agent.
Biology: The compound is used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: It is explored for its applications in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(1,3-benzothiazol-2-yl)-2-methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes, disrupting cellular processes in bacteria and cancer cells. The exact pathways and molecular targets are still under investigation, but it is believed to interfere with DNA synthesis and repair mechanisms .
Comparison with Similar Compounds
Similar Compounds
N-(1,3-benzothiazol-2-yl)-4-halobenzenesulfonylhydrazides: These compounds share a similar benzothiazole moiety and have been studied for their antibacterial properties.
N-(1,3-benzothiazol-2-yl)-arylamides: These derivatives have shown promising activity against various bacterial strains.
Uniqueness
N-(1,3-benzothiazol-2-yl)-2-methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxamide is unique due to its specific structural features, which contribute to its potent biological activities. Its combination of benzothiazole and isoquinoline moieties provides a versatile scaffold for drug development, making it a valuable compound in medicinal chemistry.
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-2-methyl-1-oxoisoquinoline-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O2S/c1-21-10-13(11-6-2-3-7-12(11)17(21)23)16(22)20-18-19-14-8-4-5-9-15(14)24-18/h2-10H,1H3,(H,19,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCBHEMLSWXKLFL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C2C1=O)C(=O)NC3=NC4=CC=CC=C4S3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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